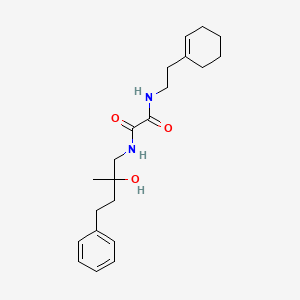![molecular formula C13H4F6N4 B2819341 2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile CAS No. 113710-36-4](/img/structure/B2819341.png)
2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile, also known as 2-BTA-TCN, is a small molecule that was first synthesized in the laboratory in 2011. It is a trifluoromethylated anilino derivative of ethene-1,1,2-tricarbonitrile and has become a widely studied compound in the scientific community. This molecule has been used in a variety of research applications and has been studied for its potential biochemical and physiological effects.
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties of 2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile make it an excellent candidate for OLEDs. Researchers have utilized it as a starting material to synthesize arylbenzimidazole-based organic light-emitting diodes . Its electron-accepting properties contribute to efficient charge transport and emission in these devices.
Lewis Acid Catalysis
The 3,5-bis(trifluoromethyl)phenyl motif has been widely employed in Lewis acid catalysis. Specifically, N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a derivative of our compound, serves as a privileged catalyst in various organic transformations. These reactions include asymmetric synthesis and cyclization processes . The Lewis acidic behavior of our compound plays a crucial role in these catalytic reactions.
Materials for Organic Electronic Devices
Dihydrotetraazaanthracenes, derived from N-substituted ortho-phenylenediamines (including our compound), have been explored as novel materials for organic electronic devices. Their unique properties make them promising candidates for applications such as field-effect transistors and sensors .
Cytotoxicity Studies
Researchers have tested 1,2-disubstituted benzimidazoles (based on substituted diaminobenzenes) for their cytotoxicity against cancer cells. Our compound’s structure falls within this category, and its potential as an anticancer agent warrants further investigation .
Non-Covalent Organocatalysts
Benzene-1,2-diamine derivatives, including our compound, have been evaluated as double hydrogen bond donors in non-covalent organocatalysts. These catalysts play a crucial role in various chemical transformations, including asymmetric reactions .
Aromatic Polyamides Synthesis
Triphenylamine-based diamines, which can be synthesized from benzene-1,2-diamine derivatives, serve as essential monomers for aromatic polyamides. These polymers find applications in materials science, including high-performance fibers and coatings .
Propriétés
IUPAC Name |
2-[3,5-bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4F6N4/c14-12(15,16)8-1-9(13(17,18)19)3-10(2-8)23-11(6-22)7(4-20)5-21/h1-3,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQAQCJYSLYFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=C(C#N)C#N)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4F6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2819259.png)
![N-(4-methoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2819260.png)
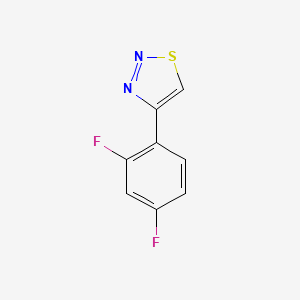
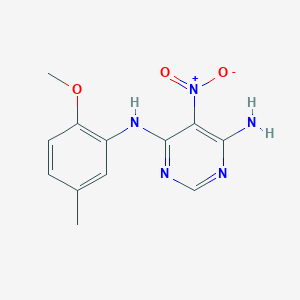
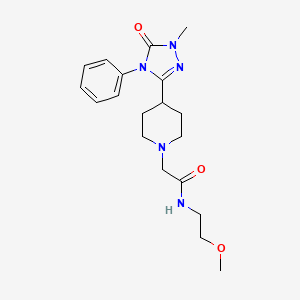
![2-[[3-(4-Fluorophenyl)-7-triazolo[4,5-d]pyrimidinyl]thio]butanoic acid ethyl ester](/img/structure/B2819267.png)
![2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2819268.png)
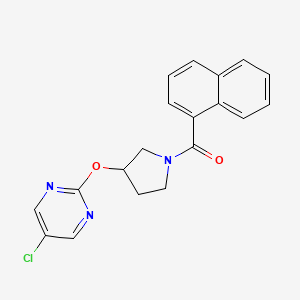
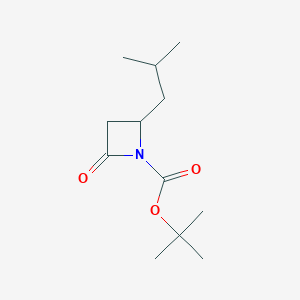

![2-[1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819278.png)
![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2819279.png)

